methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
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Overview
Description
Streptomyces galilaeus by T. Oki et al. in 1975 . This compound is known for its multifaceted mechanism of antitumor activity, making it a promising candidate for cancer therapy . Aclacinomycin has shown potential in inhibiting leukemia in mice, which spurred further research into its clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The industrial production of aclacinomycin primarily relies on chemical synthesis and microbial fermentation . Chemical synthesis involves multiple reactions, which can lead to high production costs and environmental pollution . The biosynthesis of aclacinomycin involves the iterative action of the minimal polyketide synthase complex to form poly-β-ketone intermediates, which are subsequently folded into distinct aromatic compounds by ketoreductases, cyclases, and aromatases .
Industrial Production Methods: Microbial fermentation is a sustainable strategy for producing aclacinomycin, although the current fermentation yield is too low to meet market demand . Strain improvement and metabolic engineering are essential to enhance the fermentation yield .
Chemical Reactions Analysis
Types of Reactions: Aclacinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound interacts with topoisomerase I and II in a dose-dependent manner, induces the formation of free radicals, and inhibits angiogenesis .
Major Products Formed: The major products formed from these reactions include reactive oxygen species and intermediates that promote apoptosis and inhibit tumor invasion processes .
Scientific Research Applications
Aclacinomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, aclacinomycin is studied for its unique biosynthesis pathways and the catalytic mechanisms of key enzymes involved in its production .
Biology: In biology, aclacinomycin is used to study the mechanisms of cell apoptosis and the inhibition of angiogenesis .
Medicine: In medicine, aclacinomycin is primarily used as an antitumor agent. It has been evaluated as an induction therapy in acute myeloid and lymphoblastic leukemia . The compound shows promise for combination therapies with other anticancer drugs .
Industry: In the industrial sector, aclacinomycin’s production methods are being optimized to reduce costs and environmental impact .
Mechanism of Action
Aclacinomycin exerts its effects through a multifaceted mechanism . It inhibits both types of topoisomerases, suppresses tumor invasion processes, generates reactive oxygen species, inhibits chymotrypsin-like activity, influences cisplatin degradation, and inhibits angiogenesis . These actions collectively contribute to its antitumor and antiproliferative effects .
Comparison with Similar Compounds
- Doxorubicin
- Daunorubicin
- Epirubicin
- Idarubicin
Aclacinomycin’s unique ability to inhibit both topoisomerase I and II, along with its multifaceted mechanism of action, distinguishes it from these similar compounds .
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPVWKMAYDYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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